SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.

R026217-1g

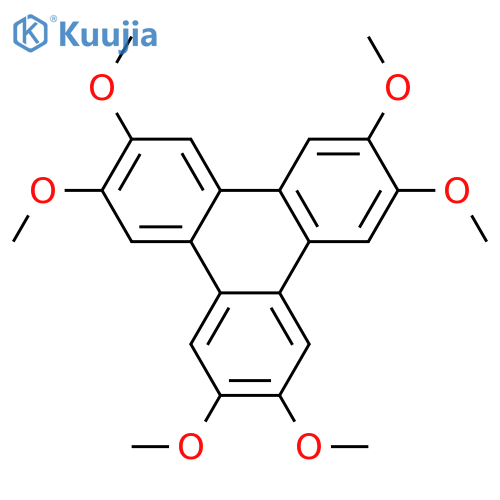

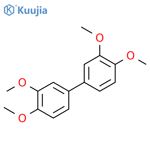

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

95%

1g

¥374

2024-05-21

SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.

R026217-5g

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

95%

5g

¥1310

2024-05-21

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1044078-250mg

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

97%

250mg

¥40.00

2024-07-28

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1044078-5g

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

97%

5g

¥367.00

2024-07-28

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1044078-10g

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

97%

10g

¥712.00

2024-07-28

TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.

H0898-1G

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

>95.0%(HPLC)

1g

¥490.00

2024-04-15

eNovation Chemicals LLC

D756722-10g

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

98%

10g

$135

2024-06-07

TRC

H296713-500mg

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

500mg

$ 115.00

2023-09-07

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

H81570-5g

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

97%

5g

¥332.0

2023-09-07

SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

H81570-250mg

2,3,6,7,10,11-Hexamethoxytriphenylene

808-57-1

250mg

¥106.0

2021-09-09